2-methylsulfinylthiochromen-4-one
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Overview
Description
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- is a chemical compound with the molecular formula C10H8O2S It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- typically involves the oxidation of 4H-1-Benzothiopyran-4-one, 2-(methylthio)-. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzothiopyran-4-one, 2-(methylthio)-: The precursor to the sulfoxide derivative.
4H-1-Benzothiopyran-4-one, 2,3-dihydro-: A reduced form of the compound.
4H-1-Benzopyran-4-one, 2-methyl-: A structurally similar compound without the sulfur atom.
Uniqueness
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
112519-51-4 |
---|---|
Molecular Formula |
C10H8O2S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-methylsulfinylthiochromen-4-one |
InChI |
InChI=1S/C10H8O2S2/c1-14(12)10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 |
InChI Key |
KVLAIBRBZGWARL-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Canonical SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Key on ui other cas no. |
112519-51-4 |
Synonyms |
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |
Origin of Product |
United States |
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